molecular formula C10H16O4 B12559133 Methyl 6-(acryloyloxy)hexanoate CAS No. 150336-25-7

Methyl 6-(acryloyloxy)hexanoate

Katalognummer: B12559133
CAS-Nummer: 150336-25-7
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: IPEJOLYCYSTCGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(acryloyloxy)hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acrylate group and a hexanoate group in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 6-(acryloyloxy)hexanoate can be synthesized through the esterification of 6-hydroxyhexanoic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by reacting methacryloyl chloride with the corresponding alcohols in the presence of a base. This method minimizes side reactions and ensures consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(acryloyloxy)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of methyl 6-(acryloyloxy)hexanoate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form covalent bonds with other monomers, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-(acryloyloxy)hexanoate is unique due to the presence of both an acrylate group and a hexanoate group in its structure. This combination imparts specific properties to the compound, such as enhanced flexibility and compatibility with various substrates, making it suitable for specialized applications in polymer chemistry and materials science .

Eigenschaften

CAS-Nummer

150336-25-7

Molekularformel

C10H16O4

Molekulargewicht

200.23 g/mol

IUPAC-Name

methyl 6-prop-2-enoyloxyhexanoate

InChI

InChI=1S/C10H16O4/c1-3-9(11)14-8-6-4-5-7-10(12)13-2/h3H,1,4-8H2,2H3

InChI-Schlüssel

IPEJOLYCYSTCGZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCOC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.